molecular formula C8H8 B074680 1-Deuterioethenylbenzene CAS No. 1193-80-2

1-Deuterioethenylbenzene

Cat. No.: B074680
CAS No.: 1193-80-2
M. Wt: 105.15 g/mol
InChI Key: PPBRXRYQALVLMV-VMNATFBRSA-N
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Description

1-Deuterioethenylbenzene, also known as styrene-α-d1, is a deuterated derivative of styrene. It is characterized by the replacement of one hydrogen atom in the vinyl group with a deuterium atom. This compound has the molecular formula C8H7D and a molecular weight of 105.16 g/mol . The presence of deuterium makes it a valuable compound in various scientific studies, particularly in the field of isotopic labeling.

Mechanism of Action

Target of Action

1-Deuterioethenylbenzene, also known as Styrene-α-d1 , is a chemical compound used in various applications More research is needed to identify its primary targets and their roles.

Mode of Action

The mode of action of this compound is not well-understood due to the lack of comprehensive studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the molecular and cellular levels. Without specific information on the targets of this compound, it’s challenging to provide a detailed explanation of its mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell, and they play a crucial role in various biological processes. Understanding the pathways affected by a compound can provide insights into its downstream effects .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that deuterium substitution can influence the metabolic stability of a compound, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. These effects can range from changes in gene expression to alterations in cellular processes. More research is needed to elucidate these effects .

Action Environment

The action environment refers to how environmental factors influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. Specific information on how these factors influence the action of this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deuterioethenylbenzene can be synthesized through several methods. One common approach involves the deuteration of styrene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to ensure selective deuteration at the vinyl position .

Industrial Production Methods: Industrial production of this compound often involves the use of deuterated reagents and catalysts to achieve high isotopic purity. The process may include steps such as distillation and purification to remove any impurities and ensure the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions: 1-Deuterioethenylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed:

    Oxidation: Deuterated benzaldehyde, deuterated benzoic acid

    Reduction: Deuterated ethylbenzene

    Substitution: Deuterated halostyrenes, deuterated nitrostyrenes

Properties

IUPAC Name

1-deuterioethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBRXRYQALVLMV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514647
Record name (1-~2~H)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-80-2
Record name Ethenyl-1-dbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-~2~H)Ethenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Styrene-a-d1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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